![molecular formula C7H12ClN3 B1509643 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-hydrochlorid CAS No. 1159011-01-4](/img/structure/B1509643.png)

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-hydrochlorid

Übersicht

Beschreibung

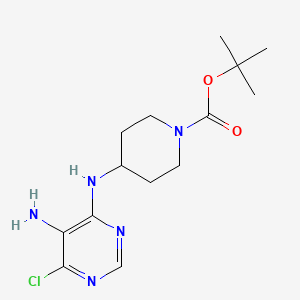

“2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride” is a compound with the CAS Number: 1159011-01-4 . It has a molecular weight of 173.65 .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been well studied in the past decade . For instance, 7-methyl-3H-imidazo[4,5-c]pyridine can be obtained from 5-methyl-3,4-diamino-pyridine in 100% formic acid . The reaction mixture is boiled under reflux for 6 hours .Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

- VEGFR-2/KDR-Inhibitoren: Einige Studien haben das Potenzial dieser Verbindung als VEGFR-2-Inhibitor (vaskulärer Endothelwachstumsfaktor-Rezeptor 2) untersucht. VEGFR-2 spielt eine entscheidende Rolle bei der Angiogenese, und seine Hemmung könnte bei der Krebstherapie von Vorteil sein.

- Forscher haben 3D-QSAR-Studien (dreidimensionale quantitative Struktur-Aktivitäts-Beziehung) eingesetzt, um die Beziehung zwischen der Struktur der Verbindung und ihrer biologischen Aktivität zu verstehen. Solche Modellierungen helfen bei der Vorhersage des Verhaltens der Verbindung und der Optimierung ihrer Eigenschaften.

- Im Europäischen Wirtschaftsraum (EWR) und der Schweiz wird diese Substanz zur Verwendung als Biozid geprüft . Mögliche Anwendungen umfassen die Produktsicherung, die Kontrolle von Schleimen und die Konservierung von Arbeits-/Schneidflüssigkeiten.

Krebsforschung

Modellierung der quantitativen Struktur-Aktivitäts-Beziehung (QSAR)

Biozide Anwendungen

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, are known to interact with various cellular targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, influencing many cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazole derivatives are known to influence many cellular pathways .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

Safety and Hazards

Zukünftige Richtungen

Imidazo[4,5-c]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . In recent years, new preparative methods for the synthesis of imidazo[4,5-c]pyridines using various catalysts have been described . This suggests that there is ongoing research in this area, and we can expect more advancements in the future.

Biochemische Analyse

Biochemical Properties

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride plays a crucial role in several biochemical reactions. It has been identified as a positive allosteric modulator of the GABA A receptor, which is essential for inhibitory neurotransmission in the central nervous system . Additionally, this compound interacts with proton pumps, aromatase enzymes, and cyclooxygenase enzymes, influencing various physiological processes. The interactions with these enzymes are primarily through binding to their active sites, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involving the GABA A receptor, which affects neuronal excitability and synaptic transmission . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride exerts its effects through several mechanisms. It binds to the GABA A receptor at a site distinct from the endogenous ligand, enhancing the receptor’s response to GABA and increasing chloride ion influx, which hyperpolarizes the neuron and reduces excitability . Additionally, this compound inhibits the activity of aromatase and cyclooxygenase enzymes by binding to their active sites, thereby reducing the synthesis of estrogens and prostaglandins, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions . Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over extended periods, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance GABAergic neurotransmission without significant adverse effects . At higher doses, it can cause sedation, motor impairment, and other toxic effects, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired pharmacological effects .

Metabolic Pathways

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine . The compound also interacts with cofactors such as NADPH and FAD, which are essential for its biotransformation . These interactions can affect metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

Within cells and tissues, 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also transported by specific membrane transporters and binding proteins, which facilitate its uptake and distribution within different tissues . Its localization and accumulation in specific tissues can influence its pharmacological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to the nucleus, where it interacts with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments and organelles . These modifications can affect its stability, activity, and overall function within the cell .

Eigenschaften

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEZPVTYDITOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736851 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

485402-39-9, 1159011-01-4 | |

| Record name | 3H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485402-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(phenylsulfonyl)-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509586.png)

![1H-Pyrazole-1-carboxylic acid, 4-[1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1509591.png)

![5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509594.png)